
4-Cyclopropyloxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyloxane-2,6-dione is a cyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is also known as 3,4-Dihydro-2H-pyran-2,6-dione or simply CPD. This molecule has a unique structure that allows it to interact with biological systems in various ways, making it a promising candidate for drug discovery research.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyloxane-2,6-dione is not fully understood. However, it is believed to work by interacting with specific enzymes or proteins in the body, leading to inhibition of their activity. This can result in a range of effects depending on the target enzyme or protein.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyloxane-2,6-dione can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. This suggests that it could be useful in the treatment of bone-related diseases such as osteoporosis. Additionally, it has been shown to have antitumor activity in vitro and in vivo, indicating its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cyclopropyloxane-2,6-dione in lab experiments is its relatively simple synthesis. This makes it easy to obtain in large quantities for use in screening assays or other experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several potential future directions for research on 4-Cyclopropyloxane-2,6-dione. One area of interest is its potential as a scaffold for the design of novel enzyme inhibitors. Another potential direction is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further investigation into its mechanism of action could lead to a better understanding of its potential uses in medicine.
Méthodes De Synthèse
The synthesis of 4-Cyclopropyloxane-2,6-dione is a relatively simple process that involves the reaction of maleic anhydride with cyclopropane. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The product obtained is then purified using standard techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
The unique structure of 4-Cyclopropyloxane-2,6-dione makes it a valuable molecule for drug discovery research. It has been shown to have potential as a scaffold for the design of inhibitors of various enzymes such as proteases and kinases. It has also been investigated as a potential antitumor agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
4-cyclopropyloxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-6(5-1-2-5)4-8(10)11-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKPMVLCLESSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)OC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyloxane-2,6-dione | |
CAS RN |
151331-07-6 |
Source


|
| Record name | 4-cyclopropyloxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

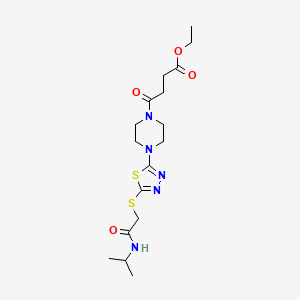
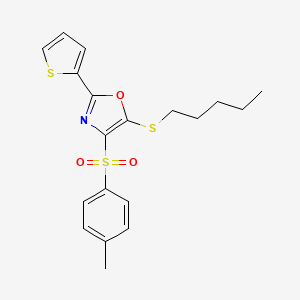
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)

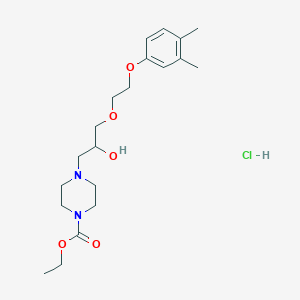
![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)
![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)
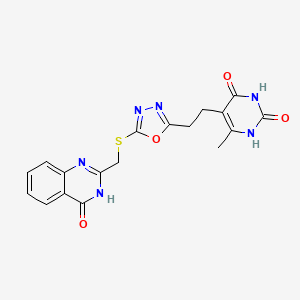
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)
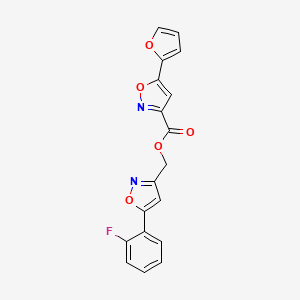
![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)